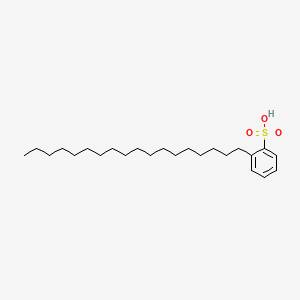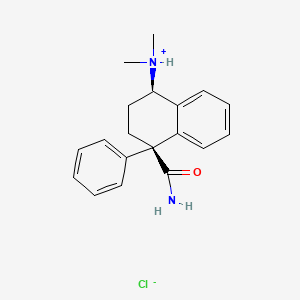
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is a synthetic organic compound with a complex structure It is known for its potential applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the naphthalene ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the dimethylamino group: This is achieved through nucleophilic substitution reactions, where a dimethylamine source reacts with the intermediate compound.
Formation of the amide bond: This step involves the reaction of the intermediate with an appropriate acid chloride or anhydride to form the amide linkage.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Fluoxetine: Another SSRI with similar pharmacological effects to sertraline.
Citalopram: An SSRI used for similar therapeutic purposes.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike the SSRIs mentioned, this compound’s primary applications are in research and industrial contexts rather than as a therapeutic agent.
Propiedades
Número CAS |
63766-18-7 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[(1R,4R)-4-carbamoyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-21(2)17-12-13-19(18(20)22,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17;/h3-11,17H,12-13H2,1-2H3,(H2,20,22);1H/t17-,19-;/m1./s1 |
Clave InChI |
UQZKHTHEHKIDHJ-POCMBTLOSA-N |
SMILES isomérico |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-] |
SMILES canónico |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
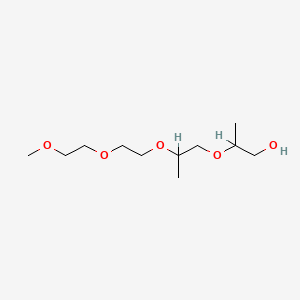
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
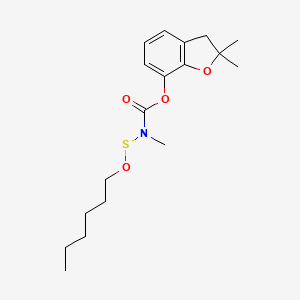
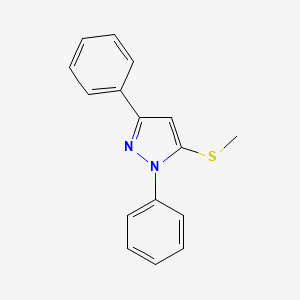
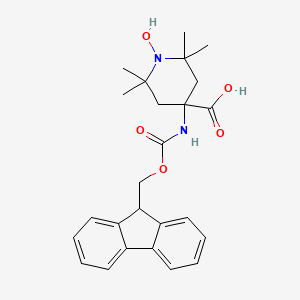
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
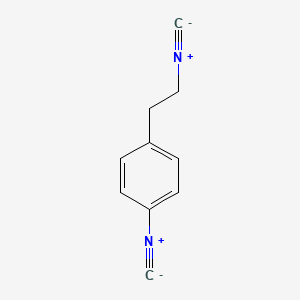

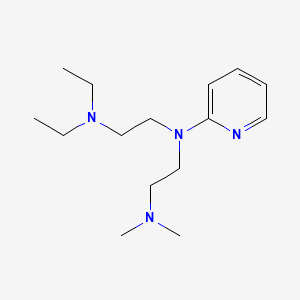

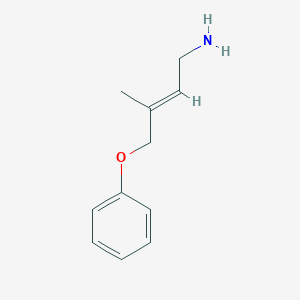
(2-propanolato)-](/img/structure/B13783339.png)
